![molecular formula C15H13Br2NO2 B14233324 6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline CAS No. 536711-37-2](/img/structure/B14233324.png)
6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine atoms, a cyclobutyl group, and a dioxolo ring fused to the quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline typically involves the bromination of a quinoline precursor. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by a tungsten bulb, leading to the formation of the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Substituted Quinoline Derivatives: Formed through substitution reactions.
Quinoline N-Oxides: Resulting from oxidation reactions.
Coupled Products: Obtained from Suzuki-Miyaura coupling reactions.
科学的研究の応用
6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Chemical Biology: Employed in the study of biological pathways and molecular interactions.
Material Science: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the quinoline core play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-G]quinoline-7-carboxylate: Another brominated quinoline derivative with similar synthetic routes and applications.
6-Chloro-1,3-dioxolo[4,5-G]quinoline-7-carboxaldehyde: A chloro-substituted quinoline with distinct chemical properties.
Uniqueness
6-Bromo-7-(bromomethyl)-8-cyclobutyl-2H-[1,3]dioxolo[4,5-G]quinoline is unique due to the presence of both bromine atoms and a cyclobutyl group, which confer specific reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
特性
CAS番号 |
536711-37-2 |
|---|---|
分子式 |
C15H13Br2NO2 |
分子量 |
399.08 g/mol |
IUPAC名 |
6-bromo-7-(bromomethyl)-8-cyclobutyl-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C15H13Br2NO2/c16-6-10-14(8-2-1-3-8)9-4-12-13(20-7-19-12)5-11(9)18-15(10)17/h4-5,8H,1-3,6-7H2 |
InChIキー |
HPMNXSPAFAGLSK-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=C(C(=NC3=CC4=C(C=C32)OCO4)Br)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one](/img/structure/B14233246.png)
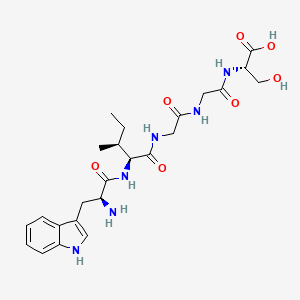
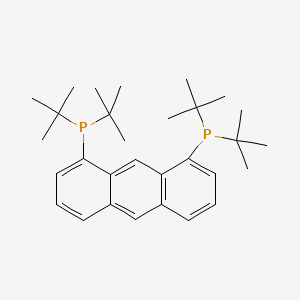
![Phenol, 4-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14233271.png)

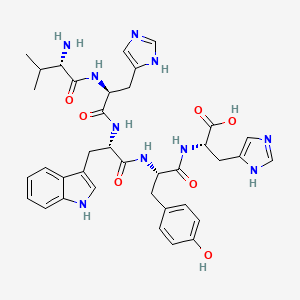
![1-Hexyl-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium iodide](/img/structure/B14233293.png)
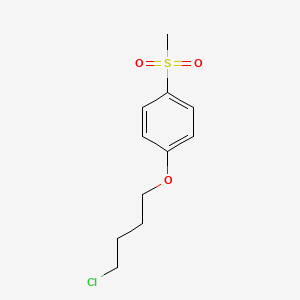
![1-[(But-2-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B14233303.png)
![N,N-Dibenzyl-8,8-difluorobicyclo[5.1.0]octan-1-amine](/img/structure/B14233306.png)
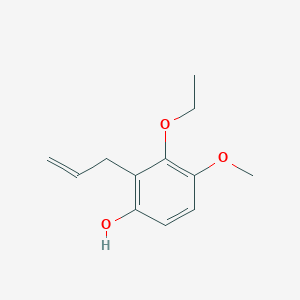
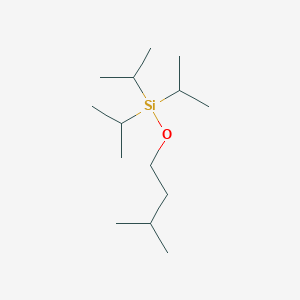

![3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole](/img/structure/B14233329.png)
